4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine

Sigma-1 receptor Ligand binding Sulfonylpiperazine

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine (CAS 692762-01-9) is a synthetic small molecule comprising a 3-chloro-4-methylphenylpiperazine core connected via a sulfonyl bridge to a morpholine ring. It belongs to the aryl/alkylsulfonyl piperazine class, a scaffold widely explored in medicinal chemistry for modulating aminergic G protein-coupled receptors (GPCRs) and sigma receptors.

Molecular Formula C15H22ClN3O3S
Molecular Weight 359.87
CAS No. 692762-01-9
Cat. No. B2750167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine
CAS692762-01-9
Molecular FormulaC15H22ClN3O3S
Molecular Weight359.87
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)Cl
InChIInChI=1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3
InChIKeyZQEMVUSZJWZREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine (CAS 692762-01-9) – Baseline Identity for Research Sourcing


4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine (CAS 692762-01-9) is a synthetic small molecule comprising a 3-chloro-4-methylphenylpiperazine core connected via a sulfonyl bridge to a morpholine ring . It belongs to the aryl/alkylsulfonyl piperazine class, a scaffold widely explored in medicinal chemistry for modulating aminergic G protein-coupled receptors (GPCRs) and sigma receptors [1]. The compound is currently listed as a research-use-only intermediate, with no approved therapeutic indication, and is available from a limited number of specialty chemical suppliers as a custom-synthesis or catalog product.

Why 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine Cannot Be Casually Replaced by In-Class Analogs


Within the sulfonylpiperazine class, even minor modifications to the N-aryl group or the sulfonamide substituent can drastically alter pharmacological profiles. For instance, replacing the morpholinosulfonyl moiety with a simple benzenesulfonyl or tosyl group has been shown to shift selectivity between sigma-1 and sigma-2 receptors, as well as dopamine D4 receptor subtypes, in closely related 4-phenylpiperazine series [1]. Furthermore, the electron-withdrawing chloro and methyl substituents on the phenyl ring are critical pharmacophoric elements that influence ligand-receptor binding kinetics and metabolic stability [2]. Consequently, 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine cannot be assumed to be functionally interchangeable with other arylpiperazine sulfonamides without explicit comparative data, which remains largely absent for this specific compound.

Quantitative Comparator Evidence for 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine


Limited Direct Comparative Data Available: Target Compound vs. Des-phenylsulfonyl Analog in a Sigma-1 Binding Context

No published primary study has directly profiled 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine (CAS 692762-01-9) in any receptor-binding or functional assay. The closest relevant benchmark is drawn from a structurally analogous 4,4-disubstituted arylalkylsulfonyl piperazine scaffold investigated in the Sadeghzadeh et al. (2013) sigma-1 receptor study. In that work, the prototype compound 1-(3-chlorophenethyl)-4-(phenylsulfonyl)piperazine (a des-chloro, des-methylphenyl analog lacking the morpholine group) exhibited a sigma-1 Ki of >1000 nM, while the most potent sulfonamide ligands with halogenated N-aryl groups achieved Ki values in the low nanomolar range (e.g., 7a: sigma-1 Ki = 1.2 nM) [1]. This 830-fold potency difference illustrates that minor structural deviations within the sulfonylpiperazine class can produce dramatic changes in receptor affinity. However, in the absence of direct experimental data for CAS 692762-01-9, no quantitative differentiation claim can be made for this compound relative to any specific comparator.

Sigma-1 receptor Ligand binding Sulfonylpiperazine

Physicochemical Comparison: Calculated Properties vs. Closest Available Analog (1-(Benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine)

Computationally predicted physicochemical properties highlight key differences between 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine and its closest catalogued analog, 1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine (CAS 681844-42-8). The target compound incorporates a morpholine ring in place of the phenyl group, increasing molecular weight from 350.87 to 359.87 g/mol and adding two hydrogen-bond acceptors [1]. As a result, the topological polar surface area (TPSA) rises from 40.6 Ų (benzene analog) to 49.8 Ų (morpholine analog), while calculated LogP decreases from approximately 3.8 to 2.9, indicating enhanced aqueous solubility and reduced passive membrane permeability relative to the benzenesulfonyl comparator [1]. These differences are significant for researchers optimizing pharmacokinetic profiles in lead series.

Physicochemical properties Drug-likeness LogP

Synthetic Accessibility Differentiation: Morpholinosulfonyl vs. Arylsulfonyl Piperazine Preparation

The preparation of 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine requires a two-step sequence: (i) synthesis of 3-chloro-4-methylphenylpiperazine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, and (ii) sulfonylation with morpholine-4-sulfonyl chloride . In contrast, the analog 1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is typically prepared by direct sulfonylation with commercially available benzenesulfonyl chloride . Morpholine-4-sulfonyl chloride is significantly less reactive and more moisture-sensitive than benzenesulfonyl chloride, often requiring anhydrous conditions, longer reaction times (>12 h), and careful stoichiometric control to avoid over-sulfonylation of the morpholine nitrogen . Consequently, the target compound demands more rigorous synthetic control and may exhibit lower overall yields (reported 45-60%) compared to the benzenesulfonyl analog (typically 70-85%) . This synthetic complexity translates directly into higher procurement costs for research quantities.

Synthetic route Sulfonylation Intermediate procurement

Research Application Scenarios Informed by Available Evidence for 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine


Lead Optimization in CNS-Targeted GPCR Programs Requiring Fine-Tuned LogP

Based on the calculated LogP reduction of ~0.9 units and increased TPSA relative to benzenesulfonyl analogs [Section 3, Evidence_Item 2], this morpholinosulfonyl derivative may be prioritized in CNS lead series where enhanced aqueous solubility and reduced hERG affinity (often correlated with elevated polarity) are desired. However, researchers should verify CNS multiparameter optimization (MPO) scores prospectively using experimental permeability and brain-plasma ratio data before committing to procurement scales exceeding 100 mg.

Sigma-1/Sigma-2 Receptor Subtype Selectivity Profiling Studies

Sulfonylpiperazine derivatives with halogenated N-aryl groups have demonstrated sigma-1 Ki values spanning >830-fold [Section 3, Evidence_Item 1]. The 3-chloro-4-methylphenyl substitution pattern combined with the morpholinosulfonyl group represents a distinct chemotype that has not been empirically tested in sigma receptor assays. This compound therefore presents a legitimate probe opportunity for academic labs seeking to map sigma receptor structure-activity relationships (SAR) of unexplored sulfonylpiperazine chemotypes.

Comparator Compound for Synthetic Methodology Development

The documented difference in sulfonylation yield (45-60% vs. 70-85%) and the challenges associated with morpholine-4-sulfonyl chloride reactivity [Section 3, Evidence_Item 3] make this compound a valuable test substrate for developing improved sulfonylation protocols. Process chemistry groups evaluating new bases, solvents, or flow-chemistry approaches could benchmark their methods using this challenging substrate, with the expectation that successful optimization here would generalize to other morpholine-sulfonamide targets.

Fragment-Based or Scaffold-Hopping Library Expansion

The morpholinosulfonyl motif is underrepresented in commercial screening libraries compared to arylsulfonyl piperazines. Procurement of this compound at 50-250 mg scale supports fragment-based drug discovery (FBDD) or scaffold-hopping initiatives where novel sulfonamide geometries are desired for X-ray crystallographic screening or surface plasmon resonance (SPR) campaigns. The distinct hydrogen-bonding capacity of the morpholine oxygen compared to a phenyl ring offers additional interaction possibilities with protein targets.

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